Product packaging for 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide(Cat. No.:CAS No. 56978-45-1)

2-Chloro-N-(2,4-dichloro-benzyl)-acetamide

Cat. No.: B1607581
CAS No.: 56978-45-1
M. Wt: 252.5 g/mol
InChI Key: PTNHNOLFSVBBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-N-(2,4-dichloro-benzyl)-acetamide is a chemical compound intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should wear appropriate protective equipment, including gloves, protective clothing, and masks, to avoid skin contact, inhalation, or ingestion. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Experimental procedures should be conducted by trained personnel in a properly equipped laboratory. All waste disposal must comply with local regulations and be handled by qualified waste management services.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl3NO B1607581 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide CAS No. 56978-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c10-4-9(14)13-5-6-1-2-7(11)3-8(6)12/h1-3H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNHNOLFSVBBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368428
Record name 2-CHLORO-N-(2,4-DICHLORO-BENZYL)-ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56978-45-1
Record name 2-CHLORO-N-(2,4-DICHLORO-BENZYL)-ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Synthesis and Characterization

The synthesis of N-(2,4-Dichlorobenzyl)-2-Chloroacetamide can be inferred from established methods for the preparation of related chloroacetamide derivatives. ijpsr.info A common synthetic route involves the acylation of the corresponding amine with chloroacetyl chloride.

A plausible synthesis for 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide would involve the reaction of 2,4-dichlorobenzylamine (B146540) with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

The characterization of the synthesized compound would typically involve standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure, mass spectrometry to determine the molecular weight, and elemental analysis to ascertain the elemental composition. researchgate.net

Physicochemical Properties

Specific experimental data on the physicochemical properties of 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide are not widely reported. However, properties can be estimated based on its chemical structure and by comparison with a closely related compound, 2-chloro-N-(2,4-dichlorophenyl)acetamide (CAS Number: 6974-56-7). nih.govbiosynth.comchemicalbook.com

Table 1: of the related compound 2-Chloro-N-(2,4-dichlorophenyl)acetamide

PropertyValueSource
Molecular FormulaC₈H₆Cl₃NO nih.govbiosynth.com
Molecular Weight238.5 g/mol nih.govbiosynth.com
XLogP32.8 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count2 nih.gov

Note: The data in this table is for the related compound 2-chloro-N-(2,4-dichlorophenyl)acetamide and is provided for illustrative purposes. The properties of this compound may differ.

Structure Activity Relationship Sar Studies and Rational Design Principles

Elucidation of Key Structural Motifs for Optimal Herbicidal Potency

The herbicidal activity of the chloroacetamide class, including 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide, is intrinsically linked to specific molecular components. The primary target for these herbicides is the inhibition of Very Long Chain Fatty Acid Synthase (VLCFAs), an enzyme crucial for plant growth. ekb.egresearchgate.net SAR studies reveal that the molecule can be deconstructed into three main parts, each contributing to its potency: the chloroacetyl group, the N-benzyl group, and the substituents on the benzyl (B1604629) ring.

The Chloroacetyl Moiety (Cl-CH₂-CO-): This is the toxophoric group, indispensable for herbicidal action. The electrophilic nature of the alpha-carbon, due to the adjacent chlorine and carbonyl groups, allows it to react with and inhibit the target enzyme, VLCFAs. ekb.eg

The N-(2,4-dichlorobenzyl) Group: This part of the molecule is crucial for binding affinity and proper orientation within the active site of the target enzyme. The substitution pattern on the benzyl ring significantly modulates the herbicidal activity. Research on derivatives where the aliphatic moiety in traditional chloroacetamide herbicides (like acetochlor) was replaced with an aromatic part, such as the 2,4-dichlorobenzyl group, has been a key strategy in developing new agents. ekb.eg

Substituent Effects: Studies comparing derivatives have shown that the presence and position of chlorine atoms on the benzyl ring are critical. For instance, in a comparative study, 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide demonstrated very high herbicidal activity against both broadleaf and grass weeds, with EC₅₀ values often lower than the standard herbicide acetochlor (B104951). ekb.egekb.eg This highlights that multiple halogen substitutions on the aromatic moieties attached to the nitrogen atom contribute positively to the herbicidal potency.

The following table presents the herbicidal activity of closely related chloroacetamide derivatives against different weed species, illustrating the impact of structural modifications.

Compound NameWeed SpeciesHerbicidal Activity (EC₅₀ in mg/L)Reference
2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamideAnagallis arvensis59.8 ekb.egekb.eg
2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamideLolium temulentum69.3 ekb.egekb.eg
2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamideAnagallis arvensis44.2 ekb.egekb.eg
2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamideLolium temulentum52.8 ekb.egekb.eg
Acetochlor (Standard)Anagallis arvensis72.4 ekb.egekb.eg
Acetochlor (Standard)Lolium temulentum80.6 ekb.egekb.eg

Table 1: Comparative herbicidal activity (EC₅₀) of N-(2,4-dichlorobenzyl) chloroacetamide derivatives.

Influence of Substituent Variations on Antifungal Activity

The chloroacetamide scaffold has also been investigated for its potential as an antifungal agent. SAR studies in this area focus on how different substituents on the N-phenyl or N-benzyl ring affect the compound's ability to inhibit fungal growth.

A critical finding is the essential role of the alpha-chloro atom. For example, while N-(2-hydroxyphenyl) acetamide (B32628) showed no ability to inhibit Candida albicans, the addition of a chlorine atom to form 2-chloro-N-(2-hydroxyphenyl)acetamide resulted in 96.6% inhibition of the same fungal strains. mdpi.com This demonstrates that the chloroacetyl group is fundamental for antifungal activity. mdpi.com

The nature and position of substituents on the aromatic ring attached to the nitrogen atom are also determinant factors.

Halogenation: The presence of halogens on the phenyl ring appears to enhance antifungal potency. A study on N-(4-bromophenyl)-2-chloroacetamide (4-BFCA) showed effective action against multi-resistant Fusarium strains. nih.gov This aligns with the structures of many clinical antifungals that contain halogens, such as fluconazole (B54011) (fluorine) and clotrimazole (B1669251) (chlorine). nih.gov This suggests that the dichlorophenyl moiety in this compound likely contributes favorably to its potential antifungal profile.

Mechanism of Action: Research on 2-chloro-N-phenylacetamide against Aspergillus flavus suggests that its mechanism may involve binding to ergosterol (B1671047) on the fungal plasma membrane and possibly inhibiting DNA synthesis. scielo.br While this compound lacks the dichlorobenzyl group, it establishes the antifungal potential of the core structure.

The following table summarizes the minimum inhibitory concentration (MIC) for various chloroacetamide derivatives against different fungal species.

Compound NameFungal SpeciesAntifungal Activity (MIC in µg/mL)Reference
2-chloro-N-phenylacetamide (A1Cl)Aspergillus flavus16 - 256 scielo.br
2-chloro-N-phenylacetamideCandida albicans128 - 256 nih.govscielo.br
2-chloro-N-phenylacetamideCandida parapsilosis128 - 256 nih.govscielo.br
N-(4-bromophenyl)-2-chloroacetamideFusarium keratoplasticum12.5 nih.gov

Table 2: Antifungal activity (MIC) of various chloroacetamide derivatives.

Correlation between Molecular Architecture and Antibacterial Efficacy

Similar to its antifungal properties, the antibacterial efficacy of chloroacetamides is heavily influenced by their molecular structure. Again, the chloroacetyl group is a key determinant of activity.

Studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide revealed that the presence of the chlorine atom is crucial for improving its antibacterial effect against Klebsiella pneumoniae. mdpi.comscielo.br Computational analysis indicated that the chloro atom helps stabilize the molecule within its target enzyme, which is likely a penicillin-binding protein. mdpi.com

The substitution pattern on the N-aromatic ring dictates the potency and spectrum of activity. While the specific antibacterial profile of this compound is not extensively documented in the provided results, SAR principles from related compounds suggest its potential. The electron-withdrawing nature of the two chlorine atoms on the benzyl ring could significantly influence the electronic properties of the entire molecule, potentially enhancing its interaction with bacterial targets. Research into other derivatives, such as N-phenyl-2,2-dichloroacetamide, has also confirmed antibacterial properties against pathogens like Staphylococcus aureus. nih.gov This underscores that the core chloroacetamide structure is a valid starting point for developing antibacterial agents. nih.gov

Computational Approaches in SAR Elucidation for Chloroacetamide Derivatives

Computational chemistry has become an indispensable tool for understanding the SAR of chloroacetamide derivatives, providing insights that are difficult to obtain through experimental methods alone. mdpi.com Molecular docking, in particular, has been widely used to rationalize the herbicidal activity of these compounds. researchgate.net

These studies simulate the interaction between the chloroacetamide molecule and its biological target, the VLCFAs enzyme. ekb.egekb.eg By predicting the binding pose and calculating the binding energy, researchers can understand why certain structural modifications lead to higher potency. For example, docking studies have shown that derivatives like 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide fit snugly into the active site of VLCFAs, exhibiting low binding energy and a high affinity for the target pocket. ekb.egekb.eg These computational models help to visualize key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-enzyme complex.

Computational approaches are not limited to docking. Methods like Density Functional Theory (DFT) can elucidate the electronic structure of the molecules, explaining why the chloroacetyl group is reactive, while Quantitative Structure-Activity Relationship (QSAR) models can correlate various physicochemical properties of a series of compounds with their biological activity to predict the potency of novel, untested molecules. mdpi.com

Design Strategies for Enhanced Selectivity and Bioactivity

The insights gained from SAR and computational studies directly inform strategies for designing improved chloroacetamide derivatives. The goal is to enhance bioactivity against the target organism (e.g., weed, fungus, or bacterium) while minimizing effects on non-target organisms, thereby increasing selectivity.

Key design strategies include:

Scaffold Modification: One primary strategy involves keeping the essential chloroacetyl toxophore while modifying the N-substituent. Replacing simple aliphatic or aromatic groups with more complex or substituted aromatic moieties, such as the 2,4-dichlorobenzyl group, has proven effective in discovering compounds with high herbicidal potency. ekb.egresearchgate.net

Substituent Optimization: Based on SAR data, specific positions on the aromatic rings can be targeted for modification. For instance, knowing that halogenation enhances activity allows for the rational placement of chlorine, bromine, or fluorine atoms to maximize binding affinity and efficacy. nih.govsemanticscholar.org

Chiral Synthesis: Many biologically active molecules are chiral, with one enantiomer being significantly more active than the other. A key strategy in modern herbicide design is the development of methods for the directed synthesis of the more active enantiomer. nih.gov This approach, applied to herbicides like S-metolachlor, can lead to products with higher efficacy, allowing for lower application rates and reducing environmental impact. nih.gov Applying this strategy to this compound could potentially yield a more potent and selective agent.

Combination and Formulation: Enhanced selectivity can sometimes be achieved by combining herbicides. Certain combinations have been shown to be more toxic to target weeds while being less toxic to crops like tomatoes, potentially due to interactions with metabolic pathways like photosynthesis. nih.gov

By integrating these design principles, researchers can continue to refine the chloroacetamide scaffold to develop next-generation compounds with superior performance and safety profiles.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the context of 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide and its analogs, docking simulations are primarily used to understand their interactions with specific enzyme targets.

Studies on chloroacetamide derivatives closely related to this compound show that these molecules can fit effectively into the active sites of target enzymes like Very Long Chain Fatty Acid Synthase (VLCFAs). ekb.eg Interaction diagrams, which visualize the non-covalent interactions between the ligand and the protein, are key to this analysis.

For instance, the docking of similar chloroacetamides reveals that the interactions are predominantly hydrophobic. ekb.eg The dichlorobenzyl group of the molecule often orients itself within a hydrophobic pocket of the enzyme's active site. Two-dimensional and three-dimensional diagrams generated from these simulations illustrate the specific amino acid residues that form these interactions. researchgate.net In some cases, hydrogen bonds can also be formed, for example, between the amide group of the chloroacetamide and specific residues like Serine or Threonine in the enzyme's binding site. researchgate.net

A critical output of molecular docking simulations is the prediction of binding energy, which estimates the binding affinity between the ligand and its target. A lower, more negative binding energy (typically measured in kcal/mol) suggests a more stable and potentially more potent interaction.

For chloroacetamide derivatives docked against VLCFAs, a known target for this class of herbicides, binding energies have been calculated to be in a favorable range. ekb.eg For example, studies on compounds like 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide have shown minimal binding energy and a high affinity for the active site of VLCFAs. ekb.eg Similarly, other acetamide (B32628) derivatives have been studied for their interaction with cyclo-oxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. orientjchem.orgmdpi.com These studies use docking to predict binding strength and identify potential lead compounds for analgesic applications. orientjchem.org

Compound DerivativeTarget EnzymePredicted Binding Energy (kcal/mol)Reference
2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamideVLCFAs-6.92 ekb.eg
2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamideVLCFAs-5.32 ekb.eg
Acetochlor (B104951) (Standard)VLCFAs-6.26 ekb.eg

To contextualize the predicted binding affinities, comparative docking studies are performed. These studies compare the docking score of the test compound with that of known, standard agents. In the field of agrochemicals, chloroacetamide derivatives have been compared to standard herbicides like acetochlor. ekb.eg

In a study involving derivatives of this compound, the compound 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide showed a more favorable binding energy (-6.92 kcal/mol) than the standard herbicide acetochlor (-6.26 kcal/mol), suggesting it could be a more potent inhibitor of VLCFAs. ekb.eg Conversely, the 3,5-dimethylphenyl derivative showed a slightly less favorable binding energy (-5.32 kcal/mol). ekb.eg Such comparisons are vital for identifying new candidates that may have improved activity over existing chemicals.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental information about the electronic structure, geometry, and reactivity of a molecule.

DFT is a widely used method to determine the most stable three-dimensional shape (conformation) of a molecule and to calculate its geometric parameters, such as bond lengths and angles. researchgate.netnih.gov For acetamide derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to optimize the molecular structure. researchgate.net

A potential energy surface (PES) scan can be performed to explore different conformations by systematically rotating specific dihedral angles, for example, around the amide bond. researchgate.netscielo.br This analysis helps identify the lowest energy conformers, which are the most likely to exist. The optimized geometrical parameters obtained from these calculations can then be compared with experimental data from X-ray crystallography, if available, to validate the computational model. researchgate.netnih.gov

ParameterDescriptionTypical Computational Method
Conformational AnalysisIdentification of stable molecular shapes (conformers) by exploring the potential energy surface.DFT (e.g., B3LYP/6-311G(d,p)) with PES scan. researchgate.net
Geometrical ParametersCalculation of bond lengths, bond angles, and dihedral angles for the optimized structure.DFT (e.g., B3LYP/6-311G(d,p)). nih.gov
Vibrational FrequenciesPrediction of infrared and Raman spectra to compare with experimental data.DFT frequency calculations. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge delocalization, and the interactions between orbitals within a molecule. researchgate.net This method provides a detailed picture of the electronic interactions that contribute to the stability of the molecule. nih.gov

NBO analysis can quantify the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. The energy associated with these interactions, known as the second-order perturbation energy (E(2)), indicates the strength of the interaction. For acetamide-type molecules, significant interactions often involve the lone pairs of electrons on the oxygen and nitrogen atoms delocalizing into nearby anti-bonding orbitals. researchgate.net This analysis helps in understanding the electronic factors that govern the molecule's structure, stability, and reactivity. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. jyu.fi It allows for the calculation of electronic absorption spectra, providing insights into the molecule's behavior upon interaction with UV-visible light. nih.gov By calculating the energies of electronic transitions and their corresponding oscillator strengths, TD-DFT can predict the wavelengths at which a compound will absorb light, which is crucial for understanding its photochemistry and potential applications. nih.gov

For this compound, the electronic absorption spectrum is primarily determined by transitions involving the π-electrons of the dichlorophenyl ring and the n-electrons of the amide group. The calculations, typically performed using a functional like B3LYP with a suitable basis set, would reveal the nature of the main absorption bands. nih.gov The primary transitions expected are of the π→π* and n→π* type. The π→π* transitions, originating from the aromatic ring, are generally intense and appear at lower wavelengths. The n→π* transitions, associated with the non-bonding electrons of the carbonyl oxygen and the nitrogen atom in the acetamide group, are typically weaker and may be observed as shoulders on the main absorption bands. nih.gov

The predicted electronic absorption data for this compound, based on typical results for similar aromatic amides, are summarized below.

Table 1: Predicted Electronic Absorption Data (TD-DFT)

Calculated Wavelength (λmax, nm) Oscillator Strength (f) Major Contribution Transition Type
275 0.015 HOMO-1 -> LUMO n -> π*
260 0.210 HOMO -> LUMO π -> π*
225 0.155 HOMO-2 -> LUMO π -> π*
205 0.350 HOMO -> LUMO+1 π -> π*

Note: These are hypothetical values based on computational studies of structurally related compounds. HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for predicting molecular reactivity, intermolecular interactions, and the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential, prone to electrophilic attack), blue indicates areas of low electron density (positive potential, prone to nucleophilic attack), and green represents neutral or near-zero potential regions. researchgate.net

In the MEP map of this compound, the most negative potential (red/yellow regions) is expected to be localized around the electronegative carbonyl oxygen atom of the acetamide group, making it a primary site for hydrogen bonding and electrophilic interactions. The chlorine atoms attached to the benzyl (B1604629) ring also contribute to regions of negative potential.

Conversely, the most positive potential (blue regions) would be found around the amide hydrogen (N-H), making it a significant hydrogen bond donor site. The hydrogen atoms of the methylene (B1212753) bridge (-CH2-) also exhibit a degree of positive potential. These electrophilic and nucleophilic sites are key determinants of the molecule's interaction with biological targets like proteins and enzymes. researchgate.net

Table 2: Predicted Reactive Sites from MEP Analysis

Molecular Region Atom(s) Predicted MEP Value Potential Reactive Nature
Carbonyl Group Oxygen (O) Highly Negative Nucleophilic / H-bond acceptor
Amide Group Hydrogen (N-H) Highly Positive Electrophilic / H-bond donor
Dichlorobenzyl Ring Chlorine (Cl) atoms Negative Nucleophilic
Acetyl Group Chlorine (Cl) atom Negative Nucleophilic

Note: The MEP values are qualitative predictions based on the known effects of the functional groups.

Predictive Modeling of Biological Activities and Pharmacological Profiles

In silico predictive modeling utilizes computational algorithms and quantitative structure-activity relationship (QSAR) models to forecast the biological activities and pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of a chemical compound from its molecular structure. nih.govbmc-rm.org This approach accelerates the drug discovery process by prioritizing compounds with desirable properties and filtering out those with potential liabilities at an early stage. nih.gov

For this compound, the presence of the chloroacetamide moiety suggests potential as an alkylating agent, a feature often associated with antimicrobial or anticancer activities. The dichlorobenzyl group can enhance lipophilicity, which may influence membrane permeability and interaction with hydrophobic pockets in biological targets. Predictive models, such as those available through platforms like PASS (Prediction of Activity Spectra for Substances) or ADMET predictor software, can generate a spectrum of probable biological effects. bmc-rm.orgmdpi.com

The ADMET profile predicts how the compound might behave in a biological system. Key parameters include lipophilicity (logP), aqueous solubility, blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and potential for inhibiting key metabolic enzymes like cytochrome P450. nih.govfrontiersin.org Toxicity predictions can flag potential issues such as mutagenicity or hepatotoxicity. mdpi.com

Table 3: Predicted Biological and Pharmacological Profile

Parameter Predicted Property / Activity Significance
Biological Activity Antifungal, Antibacterial, Antineoplastic The chloroacetamide group can act as a reactive electrophile.
ADMET: Absorption
Lipophilicity (LogP) High (~3.5-4.5) Influences solubility and membrane permeability.
Water Solubility Low May affect bioavailability.
Human Intestinal Absorption Moderate to High Suggests potential for oral absorption.
Caco-2 Permeability Moderate Predicts absorption across the intestinal epithelial barrier. frontiersin.org
ADMET: Distribution
Blood-Brain Barrier Likely to penetrate Increased lipophilicity can facilitate crossing the BBB.
ADMET: Metabolism
CYP2D6 Inhibition Probable Inhibitor Potential for drug-drug interactions.
ADMET: Toxicity
Ames Mutagenicity Potential Risk Alkylating agents can be genotoxic.
Hepatotoxicity Potential Risk Common concern for chlorinated aromatic compounds. mdpi.com

Note: These predictions are generated by computational models and require experimental validation.

Environmental Fate, Degradation Pathways, and Remediation Strategies

Environmental Distribution and Persistence in Soil and Water Systems

The distribution and persistence of 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide in the environment are influenced by its chemical structure, which includes a chloroacetamide group and a dichlorinated benzyl (B1604629) moiety. Chloroacetamide herbicides are known for their potential to persist in soil and water. For instance, related compounds like acetochlor (B104951) exhibit half-lives in surface soils ranging from approximately 6.5 to 26.7 days, with persistence increasing in subsurface soils. researchgate.net Generally, chloroanilines, which can be metabolites of such compounds, are more persistent in the environment than their non-chlorinated counterpart, aniline (B41778). nih.gov

In soil, factors such as organic matter content, pH, and microbial activity play significant roles in the compound's fate. juniperpublishers.com High organic matter may favor adsorption, reducing immediate bioavailability but creating a long-term source of contamination. juniperpublishers.com The compound's moderate hydrophobicity, suggested by its structure, would influence its partitioning between soil/sediment and water. vulcanchem.com

In aquatic systems, its low water solubility would suggest a tendency to adsorb to suspended particles and sediment. vulcanchem.com The persistence of related compounds like 2,4-D in water is pH-dependent, and while it is frequently detected in rivers and streams, its concentration is typically low. juniperpublishers.comresearchgate.netnih.gov Given its chlorinated aromatic structure, this compound is expected to be relatively stable, though subject to gradual degradation processes. nih.gov

Environmental CompartmentExpected Behavior of this compoundInfluencing Factors
Soil Moderate to high persistence, with potential for leaching.Organic matter content, pH, microbial populations, soil depth. researchgate.netjuniperpublishers.com
Water Low solubility, likely to adsorb to sediment.pH, presence of suspended solids, sunlight exposure, microbial activity. juniperpublishers.comnih.gov
Air Potential for long-range transport is low due to low volatility.Vapor pressure, atmospheric conditions. nih.gov

Biodegradation Mechanisms and Microbial Transformations

Biodegradation is a primary mechanism for the removal of chloroacetamide compounds and their derivatives from the environment. This process involves the metabolic activities of various microorganisms that can break down these complex molecules into simpler, less toxic substances.

A variety of microbial species have demonstrated the ability to degrade chlorinated aromatic compounds. Fungal species, in particular, are noted for their robust enzymatic systems capable of transforming xenobiotics.

Aspergillus niger : This versatile fungus has been identified as capable of degrading numerous herbicides. researchgate.netnih.govresearchgate.net Studies on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and chlorimuron-ethyl (B22764) show that A. niger can cleave bonds and transform the parent molecule. researchgate.netnih.gov For chlorinated phenoxyacetic acids, A. niger converts them into their respective phenolic derivatives, which are then further hydroxylated and dehalogenated. researchgate.net Its ability to utilize complex carbon sources makes it a strong candidate for the biodegradation of this compound, likely through similar enzymatic pathways involving hydroxylation and dehalogenation. researchgate.netmdpi.com

Xanthomonas axonopodis : Bacteria from the genus Xanthomonas are known to tolerate and degrade chlorinated anilines. nih.gov Complex bacterial communities containing Xanthomonas have been successfully used to biodegrade o-chloroaniline. nih.gov Given that 2,4-dichloroaniline (B164938) is a potential metabolite of this compound, strains like Xanthomonas axonopodis could play a crucial role in the subsequent breakdown of these transformation products in contaminated environments.

Other relevant microbial genera include Paracoccus, Rhodococcus, Pseudomonas, and Delftia, which have been shown to degrade chloroacetamide herbicides and chlorinated anilines. nih.govfigshare.comscilit.com

The biodegradation of chlorinated anilines, which are potential metabolites, typically proceeds through specific enzymatic steps. The primary aerobic degradation pathway involves deamination and hydroxylation to form chlorocatechols. nih.govresearchgate.net

Oxidative Deamination : The initial step is often the removal of the amino group from the aniline ring, catalyzed by an oxygenase enzyme. This reaction incorporates oxygen atoms into the aromatic ring, leading to the formation of a corresponding chlorocatechol. nih.govresearchgate.net

Ring Cleavage : The resulting chlorocatechol is then susceptible to cleavage of the aromatic ring. This is typically achieved via an ortho- or meta-cleavage pathway, breaking the ring structure into aliphatic acids. nih.gov

Dechlorination : The removal of chlorine atoms can occur at different stages. In some pathways, dechlorination happens after the aromatic ring has been cleaved, which is a common mechanism for microorganisms dealing with halogenated intermediates. researchgate.net In other cases, dehalogenation can occur from the aromatic ring itself, although this is less common. researchgate.net

Co-metabolism is a process where microorganisms transform a compound (like this compound) without using it as a primary source of energy or carbon. The presence of a more readily available substrate can induce the production of enzymes that fortuitously act on the target pollutant.

Research has shown that the biodegradation of chlorinated anilines can be significantly enhanced in the presence of aniline. nih.gov In such cases, aniline is degraded first, stimulating microbial growth and enzyme production. These enzymes then act on the more resistant chlorinated aniline. nih.gov This suggests that in a mixed-waste environment, the biotransformation of this compound could be accelerated by the presence of simpler, non-chlorinated aromatic compounds that trigger the necessary metabolic pathways in soil and water microbiota.

Photodegradation and Hydrolysis Pathways in Environmental Media

In addition to biological breakdown, abiotic processes like photodegradation and hydrolysis contribute to the transformation of this compound in the environment.

Hydrolysis : The acetamide (B32628) linkage in the molecule is susceptible to hydrolysis, especially under strong acidic or basic conditions. This reaction would cleave the amide bond, breaking the molecule into two primary products. The rate of hydrolysis for similar compounds is often pH-dependent. juniperpublishers.com For 2-Chloro-N-(2,4-dichlorophenyl)acetamide, a related compound, hydrolysis yields 2,4-dichloroaniline and acetic acid. It is expected that this compound would hydrolyze to form 2,4-dichlorobenzylamine (B146540) and chloroacetic acid .

Photodegradation : Sunlight, particularly UV radiation, can induce the degradation of chemical compounds in surface waters and on soil surfaces. For aromatic compounds, this can involve the generation of reactive species like hydroxyl radicals that attack the molecule. Photodegradation of related chlorinated aromatic compounds has been observed, with half-lives that can range from hours to days depending on conditions such as water clarity, pH, and the presence of photosensitizing substances. nih.gov The process could lead to dechlorination or transformation of the aromatic ring.

Formation and Environmental Behavior of Transformation Products

Degradation PathwayExpected Transformation ProductsEnvironmental Significance
Hydrolysis 2,4-Dichlorobenzylamine, Chloroacetic acidThese products are generally more mobile and less hydrophobic than the parent compound. 2,4-Dichlorobenzylamine is still a chlorinated aromatic amine and may exhibit persistence and toxicity.
Biodegradation 2,4-Dichlorobenzylamine, Chloroacetic acid, ChlorocatecholsThe initial steps often mirror hydrolysis. Further degradation can lead to chlorocatechols, which are intermediates in the pathway to complete mineralization (breakdown to CO₂, H₂O, and Cl⁻). nih.govresearchgate.net
Photodegradation Various hydroxylated and dechlorinated derivativesPhotolysis can create a complex mixture of products, some of which may be more or less toxic than the original compound.

The primary transformation product, 2,4-dichlorobenzylamine , is itself a chlorinated aniline derivative. Chlorinated anilines are known to be persistent and can be toxic to aquatic organisms. nih.gov Their fate is then subject to further, often slow, biodegradation. nih.gov Intermediates like chlorocatechols are key metabolites in the aerobic breakdown pathway and are typically degraded further by specialized bacteria. nih.govresearchgate.net The ultimate goal of remediation is the complete mineralization of the compound and its transformation products into benign substances.

Development of Bioremediation and Phytoremediation Approaches

The environmental persistence of chloroacetanilide herbicides, including this compound, has prompted research into biological remediation strategies. Bioremediation, which utilizes microorganisms, and phytoremediation, which employs plants, are considered cost-effective and environmentally sound alternatives to traditional physicochemical methods for decontaminating soil and water. While specific studies on this compound are limited, extensive research on structurally similar chloroacetanilide herbicides provides a strong basis for understanding its potential for biological degradation and removal.

Bioremediation: Harnessing Microbial Metabolism

Microbial degradation is a primary mechanism for the dissipation of chloroacetanilide herbicides in the environment. A variety of bacterial strains have been isolated and identified for their ability to break down these compounds, often utilizing them as a source of carbon and energy.

Key Degrading Microorganisms and Pathways:

The biodegradation of chloroacetanilide herbicides is primarily initiated through two main enzymatic pathways: N-dealkylation and dechlorination. Several bacterial species have demonstrated the ability to degrade herbicides from this class. For instance, a bacterial strain designated as Paracoccus sp. FLY-8 has been shown to degrade six different chloroacetamide herbicides. mdpi.com The degradation rates for these herbicides were found to be influenced by the chemical structure of the side chains. mdpi.com

Similarly, several bacterial strains capable of degrading butachlor (B1668075), another chloroacetanilide herbicide, have been isolated from rice paddy soils. The majority of these isolates belong to the genera Sphingobium and Rhodococcus. mdpi.com In some cases, syntrophic bacterial pairs, where two different bacterial strains work together to degrade a compound, have been identified. mdpi.com For example, one syntrophic pair demonstrated a novel biodegradation pathway for butachlor, where one strain transformed the parent compound into an intermediate, which was then further broken down by the second strain. mdpi.com

The degradation of alachlor (B1666766), a widely studied chloroacetanilide, often proceeds through N-dealkylation to form 2-chloro-N-(2,6-diethylphenyl) acetamide, which is subsequently converted to 2,6-diethylaniline (B152787) and then further mineralized. mdpi.comnih.gov A newly isolated bacterium, Acinetobacter sp. GC-A6, has demonstrated high efficiency in degrading alachlor, utilizing it as a sole carbon source. nih.gov This strain was found to degrade alachlor through two different pathways, one of which involved the formation of a novel intermediate, N-(2,6-diethylphenyl) formamide. nih.gov

Fungal species have also been investigated for their potential in bioremediation. For instance, Penicillium oxalicum has been shown to degrade metolachlor, one of the more persistent chloroacetanilide herbicides. mdpi.com

The following table summarizes the findings of selected studies on the microbial degradation of chloroacetanilide herbicides closely related to this compound.

Microorganism Target Compound Degradation Efficiency Experimental Conditions Key Findings
Paracoccus sp. FLY-8Alachlor98.7% of 100 mg/L5 days of incubationDegraded six different chloroacetamide herbicides, using them as a carbon source. mdpi.com
Acinetobacter sp. GC-A6Alachlor100% of 100 mg/LWithin 48 hoursUtilized alachlor as a sole carbon source and demonstrated a novel degradation pathway. nih.gov
Penicillium oxalicum MET-F-1Metolachlor88.6% of 50 mg/L384 hours with glucose and yeast extractIsolated from activated sludge and showed significant degradation of the persistent herbicide metolachlor. mdpi.com
Sphingobium sp. and Rhodococcus sp.ButachlorNot specifiedMineral medium with butachlor as sole carbon sourceIdentified as novel butachlor-degrading bacteria. mdpi.com
O4ab syntrophic pairButachlorNot specifiedMineral medium with butachlor as sole carbon sourceDemonstrated a novel syntrophic biodegradation pathway. mdpi.com
Novosphingobium sp. strain DY42,4-D96% of 200 mg/L5-7 days in soil microcosmsNearly complete elimination of the herbicide from the soil.
Cupriavidus pinatubonensis BJ712,4-D99% of 350 mg/L6-day cultivation at 30°C and pH 7.0Capable of degrading high concentrations of the herbicide.

Phytoremediation: The Role of Plants in Decontamination

Phytoremediation is an in-situ remediation technology that uses plants to remove, degrade, or contain contaminants in soil and water. researchgate.net This approach is considered an advantageous alternative to conventional methods due to its cost-effectiveness and minimal environmental disturbance. researchgate.net Plants can absorb contaminants through their roots and either store them in their tissues (phytoextraction) or metabolically transform them into less toxic substances (phytotransformation). researchgate.net

Plant Species and Mechanisms:

Research has shown that certain plant species, particularly fast-growing trees like poplars, have potential for the phytoremediation of chloroacetanilide herbicides. Poplar trees have been found to take up these herbicides and detoxify them through a Phase II detoxification system involving glutathione (B108866) conjugation in their leaves. This process is facilitated by high levels of glutathione (GSH) and the activity of glutathione S-transferase (GST) enzymes.

Genetic engineering has also been explored to enhance the phytoremediation capabilities of plants. In one study, transgenic Arabidopsis thaliana plants expressing a bacterial N-dealkylase gene (cndA) from Sphingomonas wittichii DC-6 showed significantly improved degradation of the chloroacetanilide herbicide acetochlor. nih.gov The transgenic plants with the enzyme targeted to the chloroplasts exhibited high degradation efficiency, removing 94.3% of acetochlor from water in 48 hours and 80.2% from soil within 30 days. nih.gov The metabolite produced, 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), was released from the plant cells and could be further degraded by soil microorganisms. nih.gov

Aquatic plants also offer potential for the phytoremediation of contaminated water. researchgate.net Various aquatic macrophytes are known to accumulate pollutants from water. nih.gov While much of the research on aquatic phytoremediation has focused on heavy metals, the principles can be applied to organic contaminants like herbicides. mdpi.comresearchgate.net

The table below presents research findings on the phytoremediation of chloroacetanilide herbicides.

Plant Species Target Compound Remediation Efficiency Experimental Conditions Key Findings
Poplar (Populus nigra L.)Chloroacetanilide herbicidesHigh tolerance observedDetached leaf studyHigh levels of glutathione and glutathione S-transferase activity in leaves contribute to detoxification.
Transgenic Arabidopsis thaliana (expressing cndA)Acetochlor94.3% removal from water (20 µM) in 48h; 80.2% removal from soil (5 mg/kg) in 30dLaboratory studyExpression of a bacterial N-dealkylase in chloroplasts significantly enhanced acetochlor degradation and tolerance. nih.gov
Poplar treesTrichloroethylene (TCE) and Carbon Tetrachloride (CT)Over 95% mass removal of CTField-scale studyDemonstrated destructive removal of chlorinated hydrocarbons without significant air emissions. researchgate.netnih.gov

Advanced Spectroscopic and Crystallographic Characterization in Research

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

While a specific crystal structure determination for 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide is not publicly available, analysis of closely related compounds provides significant insight into its expected solid-state characteristics. For instance, the crystal structure of 2-Chloro-N-(2,4-dichlorophenyl)acetamide, an isomer, reveals a monoclinic crystal system with two independent molecules in the asymmetric unit. nih.govresearchgate.net In this related structure, the conformation of the C=O bond is anti to the N-H bond. nih.gov A key feature consistently observed in the crystal structures of N-aryl and N-benzyl acetamides is the formation of intermolecular hydrogen bonds. nih.govnih.gov

Specifically, the amide N-H group typically acts as a hydrogen-bond donor, while the carbonyl oxygen (C=O) acts as an acceptor, leading to the formation of supramolecular chains. nih.gov In the crystal structure of 2-Chloro-N-(2,4-dichlorophenyl)acetamide, molecules are linked into chains via N-H···O hydrogen bonding. nih.gov Similar interactions are expected to govern the crystal packing of this compound, influencing its melting point and solubility. The conformation of the molecule would be characterized by the torsion angles between the dichlorobenzyl group, the amide plane, and the chloroacetamide moiety. The presence of multiple chlorine atoms may also lead to weak C-H···Cl interactions, which can further stabilize the crystal packing. nih.gov

Table 1: Crystallographic Data for the Related Compound 2-Chloro-N-(2,4-dichlorophenyl)acetamide nih.gov

ParameterValue
Molecular FormulaC₈H₆Cl₃NO
Molecular Weight238.49
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.7457 (5)
b (Å)12.9266 (9)
c (Å)31.879 (4)
β (°)90.12 (1)
Volume (ų)1955.6 (3)
Z8

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of this compound in solution. Although specific spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its constituent functional groups and data from analogous structures. scielo.brresearchgate.netrsc.orgiucr.org

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule.

-CH₂Cl Protons: A singlet is anticipated for the two protons of the chloroacetyl group, typically appearing in the range of δ 4.0–4.3 ppm. For example, in 2-Chloro-N-(4-hydroxyphenyl)acetamide, this signal is observed at δ 4.21 ppm. iucr.org

Benzylic -CH₂- Protons: The two protons of the benzyl (B1604629) methylene (B1212753) bridge will appear as a doublet due to coupling with the adjacent N-H proton. This signal is expected around δ 4.4–4.6 ppm.

Amide N-H Proton: A broad triplet is expected for the amide proton in the region of δ 8.0–8.5 ppm, with the splitting arising from coupling to the adjacent benzylic CH₂ group.

Aromatic Protons: The three protons on the dichlorobenzyl ring will produce a complex multiplet pattern in the aromatic region (δ 7.2–7.6 ppm). The exact shifts and splitting will depend on the coupling between the protons at positions 3, 5, and 6 of the ring.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule.

-CH₂Cl Carbon: The carbon of the chloroacetyl group is expected to resonate at approximately δ 42–44 ppm. iucr.org

Benzylic -CH₂- Carbon: The benzylic carbon signal should appear around δ 45–50 ppm.

Aromatic Carbons: The six carbons of the dichlorobenzyl ring will show signals in the typical aromatic range of δ 127–140 ppm. The carbons directly attached to chlorine atoms (C2 and C4) will have their chemical shifts influenced by the halogen's electronegativity and are expected in the δ 130–135 ppm range. docbrown.info

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to produce a signal in the downfield region, typically between δ 165–170 ppm. iucr.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

GroupPredicted ¹H-NMR Shift (ppm)Predicted ¹³C-NMR Shift (ppm)
Carbonyl (C=O)-165 - 170
Aromatic CH (C₃, C₅, C₆)7.2 - 7.6 (m)127 - 132
Aromatic C-Cl (C₂, C₄)-130 - 135
Aromatic C-CH₂ (C₁)-135 - 138
Benzyl CH₂4.4 - 4.6 (d)45 - 50
Chloroacetyl CH₂4.0 - 4.3 (s)42 - 44
Amide NH8.0 - 8.5 (t)-

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions from polar bonds. For the title compound, the following key absorptions are expected based on data from related chloroacetamides: iucr.orgijpsr.info

N-H Stretching: A sharp peak around 3250–3300 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. ijpsr.info

Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). theaic.org

Aliphatic C-H Stretching: Absorptions for the methylene (CH₂) groups will appear in the 2850–2960 cm⁻¹ region. theaic.org

Amide I Band (C=O Stretching): A very strong and sharp absorption, characteristic of the amide carbonyl group, is expected in the range of 1650–1680 cm⁻¹. ijpsr.info This is one of the most prominent peaks in the spectrum.

Amide II Band (N-H Bending): This band, resulting from a combination of N-H bending and C-N stretching, appears around 1530–1550 cm⁻¹. ijpsr.info

Aromatic C=C Stretching: Several bands of variable intensity are expected between 1450 and 1600 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibrations typically occur in the fingerprint region, between 700 and 850 cm⁻¹, and can be complex due to coupling with other modes. theaic.org

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The expected Raman signals would include strong bands for the aromatic ring C=C stretching vibrations and the symmetric C-Cl stretching modes. theaic.org The carbonyl (C=O) stretch is also Raman active, though often weaker than in the IR spectrum.

Mass Spectrometry (MS, EIMS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns under ionization.

Molecular Ion and Isotopic Pattern: The compound has a molecular formula of C₉H₈Cl₃NO. The presence of three chlorine atoms results in a highly characteristic isotopic pattern for the molecular ion (M⁺˙). Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show a cluster of peaks for the molecular ion:

M⁺˙: Contains three ³⁵Cl atoms.

[M+2]⁺˙: Contains two ³⁵Cl and one ³⁷Cl.

[M+4]⁺˙: Contains one ³⁵Cl and two ³⁷Cl.

[M+6]⁺˙: Contains three ³⁷Cl atoms. The relative intensities of these peaks provide a clear signature for a trichlorinated compound. High-resolution mass spectrometry (HRMS) would allow for the precise mass determination of the molecular ion, confirming the elemental formula. The calculated monoisotopic mass is approximately 250.9698 Da.

Fragmentation Pattern (EIMS): Under electron impact ionization (EI), the molecule is expected to fragment in predictable ways. Key fragmentation pathways would likely include:

Loss of a chlorine atom: [M-Cl]⁺.

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the chloromethyl group, leading to the formation of a [CH₂Cl]⁺ fragment or, more likely, the [M-CH₂Cl]⁺ fragment.

Benzylic Cleavage: Cleavage of the N-CH₂ bond is very common for benzylamines, which would generate a stable dichlorobenzyl cation [C₇H₅Cl₂]⁺ (m/z 159) as a prominent peak.

McLafferty Rearrangement: While less common for this specific structure, it remains a possibility if other fragmentation pathways are less favorable. Analysis of the fragmentation of various 2-chloro-N-aryl acetamides shows that cleavage resulting in the aryl-containing fragment is a common pathway. ijpsr.info

Application of Spectroscopic Techniques for Purity Assessment in Research

The collective application of the spectroscopic and crystallographic techniques described above is crucial for assessing the purity of this compound in a research setting.

NMR Spectroscopy: ¹H-NMR is particularly powerful for purity assessment. The integration of proton signals should correspond to the number of protons in each group. The presence of unexpected signals (impurity peaks) can be used to estimate the percentage of impurities. Sharp, well-resolved peaks are indicative of a pure sample, whereas broad peaks might suggest the presence of paramagnetic impurities or conformational exchange. researchgate.netscielo.br

Crystallography: For solid samples, a sharp and well-defined melting point is a classic indicator of high purity. Single-crystal X-ray diffraction confirms the structural integrity and homogeneity of the crystalline sample. nih.gov

Mass Spectrometry: Often coupled with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry can separate impurities from the main compound and provide their molecular weights, aiding in their identification. ijpsr.info A single sharp peak in the chromatogram with the correct mass spectrum is a strong indicator of purity.

Infrared Spectroscopy: While less quantitative for purity than NMR or chromatography, FT-IR can detect certain impurities if they possess strong and unique absorption bands not present in the target compound (e.g., a hydroxyl (-OH) impurity would show a broad peak around 3200-3600 cm⁻¹). iucr.org

By combining these methods, researchers can confidently verify the identity, structure, and purity of a synthesized batch of this compound before its use in further applications. researchgate.netnih.gov

Future Research Directions and Translational Applications

Rational Design of Novel Chloroacetamide Analogues with Enhanced Specificity and Reduced Environmental Impact

The rational design of new molecules is a cornerstone of modern chemistry, aiming to optimize desired properties while minimizing negative ones. For chloroacetamide analogues, the primary goals are to enhance biological specificity—ensuring the molecule interacts only with its intended target—and to reduce its persistence and impact on the environment.

Research in this area would focus on modifying the structure of 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide to understand its structure-activity relationship (SAR). Studies on related N-benzyl-acetamidoacetamides have shown that small structural changes can lead to significant differences in biological activity. nih.gov For instance, altering the substituents on the benzyl (B1604629) ring could fine-tune the molecule's interaction with its biological target. The herbicidal action of many chloroacetamides is due to the inhibition of very-long-chain fatty acid (VLCFA) elongases, and the potency of this inhibition is dependent on the amide structure and stereospecificity. researchgate.net

Future design strategies could involve:

Modifying Ring Substitution: Systematically replacing or repositioning the chlorine atoms on the benzyl ring to investigate their role in target binding and metabolic stability.

Altering the Acyl Group: Replacing the chloroacetyl group with other halogenated or functionalized acyl groups to modulate reactivity and selectivity.

Introducing Biodegradable Moieties: Incorporating chemical groups that are susceptible to environmental degradation by microorganisms, thereby reducing the compound's environmental half-life.

A hypothetical SAR study could yield data similar to the table below, guiding researchers toward more specific and less environmentally harmful derivatives.

Analogue Benzyl Ring Substituent Relative Potency Predicted Biodegradability
Analogue 12,4-dichloro (Parent)1.0Moderate
Analogue 24-chloro0.7Moderate-High
Analogue 32,4-difluoro0.9High
Analogue 44-nitro0.4Low
Analogue 54-methoxy1.2High

Exploration of Multi-Targeted Bioactive Agents for Integrated Pest Management and Disease Control

Integrated Pest Management (IPM) relies on a combination of strategies to control pests, and chemical agents play a crucial role. A promising research direction is the development of single molecules that can act on multiple targets, offering broader protection. Given that the chloroacetamide class is known for its herbicidal properties researchgate.net, the this compound scaffold could be fused with other pharmacophores to create multi-targeted agents.

Development of Green Chemistry Principles for Sustainable Synthesis

The synthesis of complex molecules like this compound traditionally involves multi-step processes that may use hazardous solvents and reagents. Applying the principles of green chemistry is essential for developing sustainable and environmentally friendly production methods.

Recent research has demonstrated the successful synthesis of chloroacetamides using water as a green solvent, entirely avoiding metal catalysts and harsh, dipolar aprotic solvents. tandfonline.com This approach not only has a significantly lower environmental impact but also simplifies product isolation, often requiring just simple filtration. tandfonline.com Traditional methods, such as the ammonolysis of chloroacetic acid esters, often require low temperatures to prevent side reactions and the formation of byproducts, making them less energy-efficient. orgsyn.orgsciencemadness.org

The table below compares a potential green synthesis route with a traditional one, highlighting the advantages of the sustainable approach.

Parameter Traditional Synthesis (e.g., Ammonolysis) Green Synthesis (e.g., Aqueous Route)
Solvent Organic solvents (e.g., Dichloromethane)Water tandfonline.com
Catalyst May require base catalystsMetal-free tandfonline.com
Byproducts Ammonium chloride, other side products orgsyn.orgMinimal byproducts tandfonline.com
Energy Use Often requires cooling (0-5°C) orgsyn.orgOften proceeds at room or moderate temperature
Product Isolation Recrystallization, column chromatographySimple filtration or precipitation tandfonline.com
Atom Economy ModerateHigh

Future research should focus on optimizing this aqueous route for the specific synthesis of this compound, aiming for a scalable, robust, and eco-friendly process. tandfonline.com

Advanced Computational Methodologies for Predictive Toxicology and Ecotoxicology

Before a new chemical is synthesized, computational models can predict its likely toxicological and environmental effects. mdpi.com These in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use the chemical structure of a molecule to estimate properties like toxicity, bioavailability, and environmental fate. mdpi.com

For chloroacetamide derivatives, computational studies have been used to predict key pharmacokinetic and toxicity profiles. mdpi.com These models can estimate parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting key metabolic enzymes. mdpi.com Furthermore, such models can predict ecotoxicity to aquatic organisms, a critical factor for agricultural chemicals. researchgate.net The toxicity of chloroacetamides is often linked to the generation of reactive oxygen species (ROS), leading to cellular damage. nih.gov Predictive models can help identify which structural features are most likely to contribute to these harmful effects.

A typical predictive profile for a compound like this compound would include the data points shown in the table below.

Predicted Parameter Description Significance
logP (Lipophilicity) The octanol-water partition coefficient.Influences absorption, distribution, and bioaccumulation. mdpi.com
logS (Aqueous Solubility) The logarithm of the molar solubility in water.Affects bioavailability and environmental mobility. mdpi.com
GI Absorption Prediction of absorption from the gastrointestinal tract.Indicates potential for oral bioavailability. mdpi.com
BBB Permeability Prediction of ability to cross the blood-brain barrier.Relates to potential central nervous system effects. mdpi.com
Aquatic Toxicity (EC50) Predicted concentration causing effect in 50% of a test population (e.g., algae, daphnia).Assesses environmental risk to aquatic ecosystems. researchgate.netmdpi.com

By using these predictive tools early in the design phase, researchers can prioritize synthesizing analogues with the most promising safety and environmental profiles, reducing reliance on extensive animal testing. mdpi.com

Potential Applications in Material Science, Chemical Biology, and Other Emerging Fields

The reactivity of the chloroacetamide group makes it a valuable functional handle for applications beyond agriculture. This reactive site can participate in various chemical reactions, opening doors to new materials and biological tools.

Material Science: The N-(2,4-dichloro-benzyl)-acetamide moiety could be incorporated as a monomer into polymerization reactions. The resulting polymers could possess unique properties, such as flame retardancy (due to the chlorine content) or specific thermal and mechanical characteristics, making them candidates for advanced functional materials. The use of related N-benzyl amides in palladium-catalyzed reactions for creating complex molecules suggests their utility in building blocks for materials synthesis. researchgate.net

Chemical Biology: The chloroacetyl group is a classic electrophile used to covalently modify proteins, often by reacting with cysteine residues. This makes this compound a potential candidate for development as a chemical probe. By attaching a reporter tag (like a fluorescent dye), researchers could use this molecule to identify and study new protein targets within a cell, a process crucial for drug discovery. Peptoids based on N-benzyl acetamide (B32628) structures have already been explored as selective enzyme inhibitors, indicating the scaffold's suitability for interacting with biological systems. abq.org.br

Q & A

Q. Q1. What are the standard synthetic routes for 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide, and how are intermediates purified?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution. For example, 2,4-dichlorobenzylamine reacts with chloroacetyl chloride in a polar aprotic solvent (e.g., acetonitrile) under basic conditions (K₂CO₃) . Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Key intermediates (e.g., 2-chloroacetamide derivatives) are characterized by TLC and melting point analysis. For detailed protocols, refer to reflux conditions (3–5 h, 80°C) and pH adjustment during workup .

Q. Q2. What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR identify substituents on the benzyl and acetamide groups. For instance, the methylene group (CH₂Cl) resonates at δ ~4.2 ppm (¹H), while aromatic protons appear in δ 7.0–7.5 ppm .
  • IR : Stretching frequencies for C=O (~1650 cm⁻¹), C-Cl (~750 cm⁻¹), and N-H (~3300 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Synthesis Optimization

Q. Q3. How can reaction yields be improved for large-scale synthesis?

Methodological Answer: Optimization strategies include:

  • Solvent Selection : Acetonitrile or DMF enhances solubility of aromatic amines.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve nucleophilic substitution efficiency.
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions like hydrolysis of chloroacetyl chloride .
  • Workup Refinement : pH adjustment to 6–7 during extraction reduces emulsion formation .

Q. Q4. What analytical methods resolve contradictions in crystallographic data for similar acetamides?

Methodological Answer: Discrepancies in crystal packing (e.g., monoclinic vs. orthorhombic systems) are resolved via:

  • Single-Crystal XRD : Compare unit cell parameters (e.g., a = 4.7447 Å, β = 90.4° for P2₁/c space group) .
  • DFT Calculations : Validate experimental bond lengths/angles using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Powder XRD : Confirm phase purity by matching experimental and simulated patterns .

Biological and Environmental Studies

Q. Q5. How can researchers design enzyme inhibition studies for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes with conserved active-site residues (e.g., proteases, oxidoreductases) based on structural analogs .
  • Assay Design : Use fluorescence-based assays (e.g., trypsin inhibition with Boc-Gln-Ala-Arg-AMC substrate) and measure IC₅₀ values .
  • Docking Studies : AutoDock Vina predicts binding modes, focusing on halogen-π interactions with the 2,4-dichlorobenzyl group .

Q. Q6. What methodologies assess the environmental persistence of chlorinated acetamides?

Methodological Answer:

  • Hydrolysis Studies : Monitor degradation at pH 4–9 (25–50°C) via HPLC-UV .
  • Soil Sorption : Batch experiments determine Koc values using OECD Guideline 106 .
  • Microbial Degradation : Aerobic soil microcosms quantify half-lives (t₁/₂) under ISO 11266-2 conditions .

Data Interpretation and Reproducibility

Q. Q7. How should researchers address inconsistent bioactivity results across studies?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values from >3 independent studies (e.g., anti-inflammatory assays in RAW 264.7 cells) .
  • Control Standardization : Use reference compounds (e.g., ibuprofen for COX-2 inhibition) to normalize data .
  • Batch Variability : Characterize compound purity (≥95% by HPLC) and confirm storage conditions (desiccated, -20°C) .

Safety and Handling

Q. Q8. What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of chloroacetyl chloride vapors .
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2,4-dichloro-benzyl)-acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(2,4-dichloro-benzyl)-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.